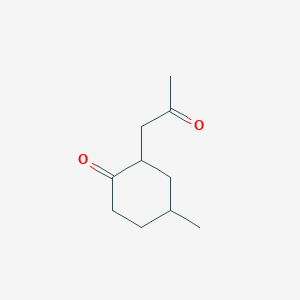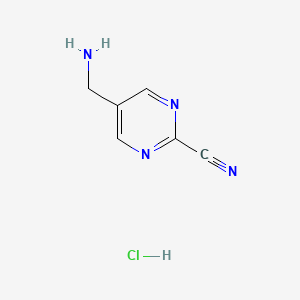
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride typically involves multiple steps. One common method starts with the preparation of 2-cyanopyrimidine, which is then subjected to aminomethylation. The reaction conditions often include the use of formaldehyde and a suitable amine under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a micro-reaction system. This method involves the continuous catalytic hydrogenation of 2-methyl-4-amino-5-cyanopyrimidine using a modified Raney nickel catalyst. The process is highly efficient, with shortened reaction times and reduced energy consumption .
化学反应分析
Types of Reactions
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidines .
科学研究应用
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound has been studied for its potential antitrypanosomal and antiplasmodial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neglected tropical diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in disrupting key biological processes in pathogens .
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: Another pyrimidine derivative with similar chemical properties.
4-Aminopyrimidine: Known for its use in various chemical reactions.
5-Cyanopyrimidine: Shares the cyanopyrimidine core structure.
Uniqueness
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride is unique due to its specific aminomethyl and cyano functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C6H7ClN4 |
|---|---|
分子量 |
170.60 g/mol |
IUPAC 名称 |
5-(aminomethyl)pyrimidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-1-5-3-9-6(2-8)10-4-5;/h3-4H,1,7H2;1H |
InChI 键 |
SRHHUPAIYYOBFM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=N1)C#N)CN.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)
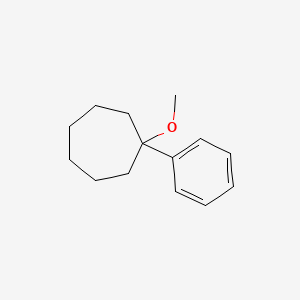
![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)
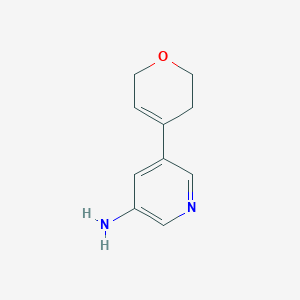
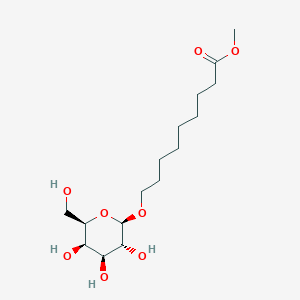
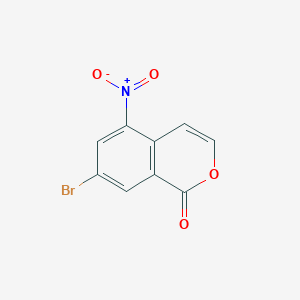
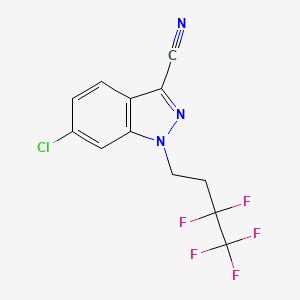
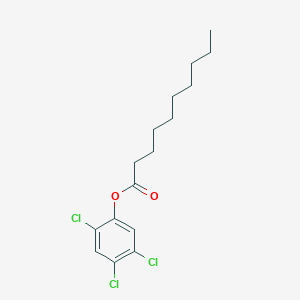
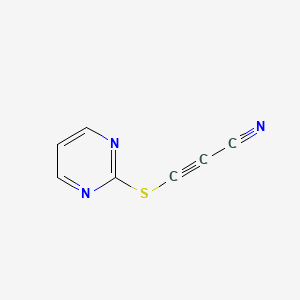
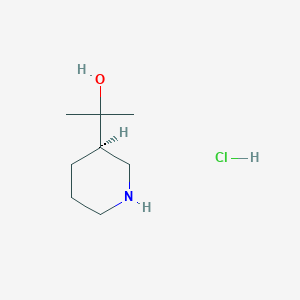

![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]acetamide](/img/structure/B8508438.png)
![6-Fluoro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B8508440.png)
